molecular formula C17H14Cl2N2O B2500921 1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole CAS No. 381198-69-2

1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole

Katalognummer: B2500921
CAS-Nummer: 381198-69-2
Molekulargewicht: 333.21
InChI-Schlüssel: USKQIULLQLLPMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring an allyl group at the N1 position and a (2,4-dichlorophenoxy)methyl substituent at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly in antimicrobial and anticancer applications .

Eigenschaften

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKQIULLQLLPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate . The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and dichlorophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and

Biologische Aktivität

1-Allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its pharmacological properties. The presence of the allyl group and the 2,4-dichlorophenoxy moiety enhances its biological activity. Its molecular formula is C_{18}H_{18Cl_2N_2O with a molecular weight of approximately 348.25 g/mol.

Research indicates that compounds similar to 1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole may act as multi-targeted kinase inhibitors. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies on related benzo[d]imidazole compounds demonstrate their ability to inhibit key kinases such as EGFR, HER2, and CDK2, leading to significant cytotoxic effects against liver cancer cells (HepG2) .

Cytotoxic Effects

The cytotoxicity of 1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole has been evaluated through various assays. The half-maximal inhibitory concentration (IC50) values for related compounds range from 7.82 to 21.48 μM against different cancer cell lines . This suggests that the compound exhibits promising anti-cancer properties.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound 6hHepG27.82Apoptosis induction
Compound 6iHepG221.48Cell cycle arrest
Compound XMCF-715.00Multi-target kinase inhibition

Case Studies

Several studies have explored the biological activity of benzo[d]imidazole derivatives:

  • Study on HepG2 Cells : The lead compound demonstrated significant apoptosis induction through upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • In Vivo Evaluations : Preliminary in vivo studies indicate that similar compounds exhibit tumor growth inhibition in xenograft models, suggesting their potential as therapeutic agents .
  • GABA-A Receptor Modulation : Some derivatives have also been identified as positive allosteric modulators of GABA-A receptors, which may provide insights into their neurological applications .

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

  • 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36) and 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (37): These analogs exhibit potent antifungal activity against Candida spp., with MIC values <3.90 µM, comparable to fluconazole. The dichloro substitution (compound 37) shows enhanced activity over mono-chloro derivatives, suggesting that increased halogenation improves efficacy .
  • 2-[(3,4-Dichlorophenoxy)methyl]-1H-benzimidazole: A positional isomer of the target compound, this derivative has 3,4-dichloro substitution.

Anticancer Activity

  • 6-Chloro-2-((4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46) :
    These compounds demonstrate potent cytotoxicity against HeLa and A375 cell lines (IC~50~ = 0.02–0.04 µM). The presence of lipophilic groups (e.g., benzyl or phenethyl) at C2 enhances membrane permeability and target engagement .
  • Target Compound: The allyl group at N1 may improve metabolic stability compared to methyl or benzyl groups, while the (2,4-dichlorophenoxy)methyl substituent could modulate interactions with kinase domains (e.g., V600E BRAF) .

Physicochemical Properties

Compound Substituents Physical State Key Biological Activity Source
Target Compound 2,4-Dichlorophenoxy, Allyl Not reported Hypothesized antimicrobial
2-[(3,4-Dichlorophenoxy)methyl]-1H-BIM 3,4-Dichlorophenoxy Solid Unknown
5,6-Dichloro-2-((4-chlorophenoxy)methyl) 5,6-Dichloro, 4-chlorophenoxy Solid Antifungal (MIC <3.90 µM)
1-Allyl-2-(3-bromophenyl)-1H-BIM 3-Bromophenyl, Allyl Brown solid Not reported

Key Research Findings

  • Substituent Position Matters : The 2,4-dichloro configuration in the target compound may offer superior electronic effects compared to 3,4-dichloro isomers, influencing receptor binding .
  • Allyl Group Advantages : Allyl substituents enhance metabolic stability and synthetic accessibility via transition metal-catalyzed reactions .
  • Halogenation Trends: Dichloro derivatives consistently outperform mono-halogenated analogs in antimicrobial assays, highlighting the role of halogen bonding in target inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.